molecular formula C11H11FO B1583975 8-Fluoro-1-benzosuberone CAS No. 24484-21-7

8-Fluoro-1-benzosuberone

Cat. No. B1583975
CAS RN: 24484-21-7
M. Wt: 178.2 g/mol
InChI Key: INDIENDTRXERIX-UHFFFAOYSA-N
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Description

8-Fluoro-1-benzosuberone is a chemical compound with the empirical formula C11H11FO . It has been used in the synthesis of various derivatives, including 9-bromo, 2-fluoro substituted, and Z-ring locked (by a trimethylene bridge at C-8 and C-11) crystalline fluorine-substituted derivative of cinnamaldehyde .


Synthesis Analysis

8-Fluoro-1-benzosuberone has been employed as a key starting material in the synthesis of a number of derivatives. These include pyrimidine, pyrazole, pyrane, pyridine, thiole, and ylidine malononitrile derivatives .


Molecular Structure Analysis

The molecular weight of 8-Fluoro-1-benzosuberone is 178.20 . Its linear formula is C11H11FO .


Chemical Reactions Analysis

8-Fluoro-1-benzosuberone has been used in the synthesis of 9-bromo, 2-fluoro substituted, and Z-ring locked (by a trimethylene bridge at C-8 and C-11) crystalline fluorine-substituted derivative of cinnamaldehyde .


Physical And Chemical Properties Analysis

8-Fluoro-1-benzosuberone has a boiling point of 84-86 °C/0.001 mmHg (lit.) and a density of 1.16 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.541 (lit.) .

Scientific Research Applications

1. Role in Chemical Synthesis

8-Fluoro-1-benzosuberone is a crucial compound in chemical synthesis, often serving as a foundational material for creating complex organic molecules. Its unique structure, which includes a fluorine atom, enhances its reactivity and stability, making it a versatile agent in various chemical reactions. This compound's attributes are instrumental in driving innovation in target molecules and facilitating the development of new synthetic methodologies​​​​.

2. Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, 8-Fluoro-1-benzosuberone plays a significant role in drug discovery research. It serves as a vital resource for the development of novel drug compounds. Due to its structural and chemical properties, this compound aids in the creation of innovative pharmaceutical agents. It has been used in synthesizing a variety of derivatives, including pyrimidine, pyrazole, pyrane, and pyridine, which have potential as anti-tumor agents​​. Moreover, its derivatives have been identified as lead compounds in the development of new medications, demonstrating a wide range of biological actions such as anti-cancer, antibacterial, antifungal, and anti-inflammatory properties​​.

3. Applications in Organic Reactions

8-Fluoro-1-benzosuberone's fluorinated structure contributes significantly to its participation in various organic reactions. This feature is particularly important in developing new chemical entities that can be used for different applications, ranging from material science to biomedical applications. The compound's unique attributes enable it to be a reliable foundation for diverse organic reactions, thereby contributing to the field of organic chemistry significantly​​.

properties

IUPAC Name

3-fluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDIENDTRXERIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342154
Record name 8-Fluoro-1-benzosuberone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-1-benzosuberone

CAS RN

24484-21-7
Record name 8-Fluoro-1-benzosuberone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
WA Gad - Org Chem Ind J, 2017 - hakon-art.com
… In the present work , 8-Fluoro-1-benzosuberone (1) was condensed with aromatic aldehydes , namely , benzaldehyde , 4fluoro,3,4-dimethoxy ,4-N,N-dimethylamino ,4-amino and 4-(…
Number of citations: 0 www.hakon-art.com
MH Silveira, EE Templet… - Synthetic Communications …, 2009 - Taylor & Francis
… [ Citation 35 ] The purpose of this article is to describe an application of this procedure to the conversion of 8-fluoro-1-benzosuberone 1 into the previously unreported 9-bromo-2-fluoro-6…
Number of citations: 1 www.tandfonline.com
MH Silveira, EE Templet, FR Fronczek - Journal of Chemical …, 2011 - Springer
… The synthon, 8-fluoro-1-benzosuberone 1 has been converted chemoselectively and regioselectively into 9-bromo-2-fluoro-6,7-dihydro-5H-benzocycloheptene-8-carboxaldehyde 2 …
Number of citations: 4 link.springer.com
H Behbehani, KM Dawood… - Expert Opinion on …, 2018 - Taylor & Francis
Introduction: Several natural products containing benzosuberone moiety are clinically reported as anti-tumor agents. Furthermore, several synthetic benzosuberones cited in this review …
Number of citations: 22 www.tandfonline.com
AH NA, AS OI, H AG - 2006 - pesquisa.bvsalud.org
… 8-fluoro-1-benzosuberone I condensed with aromatic aldehydes in the presence of potassium hydroxide to yield the arylmethylene derrivatives II, which condensed with …
Number of citations: 0 pesquisa.bvsalud.org
R Warmuth, TE Munsch, RA Stalker, B Li, A Beatty - Tetrahedron, 2001 - Elsevier
… 1-Indanone, 1-tetralone, 1-benzosuberone and 8-fluoro-1-benzosuberone were obtained from Aldrich Chemical Company, and were distilled under reduced pressure prior to use when …
Number of citations: 43 www.sciencedirect.com
CA Jakober, MJ Charles, MJ Kleeman… - Analytical …, 2006 - ACS Publications
… b Gas phase corrected for recovery of 5-fluoro-1-indanone and particle phase corrected for recovery of 8-fluoro-1-benzosuberone. c Compound identity is tentative due to lack of an …
Number of citations: 75 pubs.acs.org
MH Kanemitsu, H Arakawa, R Yoda, M Maeda - Analytica chimica acta, 2000 - Elsevier
Various thioureid derivatives were studied as new reagents for detecting trace amounts of lucigenin by chemiluminescence (CL). A new compound containing a heterocyclic substituent …
Number of citations: 7 www.sciencedirect.com
TA Farghaly, SM Gomha, KM Dawood, MR Shaaban - RSC advances, 2016 - pubs.rsc.org
… Bromination of 8-fluoro-1-benzosuberone 2k with Br 2 /AcOH gave 2-bromo-8-fluoro-1-benzosuberone 83. Subsequent reaction of 83 with the thiourea derivative 84 afforded the …
Number of citations: 13 pubs.rsc.org
HA El-Ghamry, M Gaber… - Mini reviews in medicinal …, 2019 - ingentaconnect.com
… [13] Gad, WA; Nassar, DO The utility of 8-fluoro-1-benzosuberone in synthesis of newly; Azole, pyrane and pyrimidine derivatives as cytotoxic and anti-tumor agents. Org. Chem.: …
Number of citations: 16 www.ingentaconnect.com

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